molecular formula C14H10OS B1278281 4-[Benzo(b)thiophen-2-yl]phenol CAS No. 65540-08-1

4-[Benzo(b)thiophen-2-yl]phenol

Cat. No.: B1278281
CAS No.: 65540-08-1
M. Wt: 226.3 g/mol
InChI Key: BTHAMNJTBJFIQX-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]phenol is a heterocyclic compound that contains both a benzothiophene and a phenol moiety. Benzothiophenes are known for their diverse biological and pharmacological properties, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzo(b)thiophen-2-yl]phenol typically involves coupling reactions and electrophilic cyclization reactions. One common method includes the use of a Pd-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method yields 2-substituted benzo[b]thiophenes in moderate to good yields (up to 87%) .

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve large-scale coupling reactions and cyclization processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-[Benzo(b)thiophen-2-yl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the benzothiophene or phenol rings .

Scientific Research Applications

4-[Benzo(b)thiophen-2-yl]phenol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives such as:

Uniqueness

4-[Benzo(b)thiophen-2-yl]phenol is unique due to its combination of a benzothiophene and a phenol moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with other benzothiophene derivatives .

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10OS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHAMNJTBJFIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436914
Record name 4-[Benzo(b)thiophen-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65540-08-1
Record name 4-[Benzo(b)thiophen-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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